molecular formula C14H11ClN2O3 B2703184 2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid CAS No. 1571611-39-6

2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid

Cat. No. B2703184
CAS RN: 1571611-39-6
M. Wt: 290.7
InChI Key: REPWBQODIZASSB-UHFFFAOYSA-N
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Description

“2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid” is a complex organic compound. It contains a phenyl functional group, a carboxylic acid functional group, and a 2-chloropyridine moiety . The compound has a molecular weight of 304.73 .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-chloropyridine moiety attached to a phenylacetic acid moiety via an amide linkage . The InChI code for this compound is 1S/C15H13ClN2O3/c16-14-12(2-1-9-17-14)15(21)18-11-6-3-10(4-7-11)5-8-13(19)20/h1-4,6-7,9H,5,8H2,(H,18,21)(H,19,20) .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of reactive functional groups such as the carboxylic acid and the chloropyridine. For instance, the carboxylic acid group could undergo reactions such as esterification, amidation, or reduction . The chloropyridine moiety could undergo nucleophilic substitution reactions .

Future Directions

The future directions for this compound could potentially involve its use in the synthesis of more complex organic compounds. Its reactivity suggests it could be a useful intermediate in organic synthesis .

properties

IUPAC Name

2-[3-[(2-chloropyridine-3-carbonyl)amino]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-13-11(5-2-6-16-13)14(20)17-10-4-1-3-9(7-10)8-12(18)19/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPWBQODIZASSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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